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Compound of Interest

Methyl 4-methoxypyridine-2-
Compound Name:

carboxylate

cat. No.: B1332702

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block
increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and
drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically
active compounds. The presence of three distinct functional groups—the methyl ester, the
methoxy group, and the pyridine nitrogen—at positions conducive to a variety of chemical
transformations makes it an attractive starting material for the synthesis of complex molecular
architectures. These notes provide an overview of its applications and detailed protocols for its
use in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic
Data

Summarized below are the key physicochemical properties and spectroscopic data for methyl
4-methoxypyridine-2-carboxylate.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1332702?utm_src=pdf-interest
https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://www.benchchem.com/product/b1332702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Property Value Reference

Molecular Formula CsHoNO3 --INVALID-LINK--

Molecular Weight 167.16 g/mol --INVALID-LINK--
White to light yellow

Appearance --INVALID-LINK--
powder/crystal

--INVALID-LINK--, --INVALID-

Melting Point 47-54 °C
LINK--
Boiling Point 280.4+20.0 °C (Predicted) --INVALID-LINK--
3.91 (s, 3H), 4.02 (s, 3H), 6.98
1H NMR (360 MHz, CDCIs) &
(dd, 1H), 7.67 (d, 1H), 8.54 (d, --INVALID-LINK--
(ppm)
1H)
CAS Number 29681-43-4 --INVALID-LINK--

Key Applications in Organic Synthesis

Methyl 4-methoxypyridine-2-carboxylate serves as a precursor for a variety of complex
molecules, including kinase inhibitors and intermediates for alkaloid synthesis. Its reactivity
allows for modifications at the C4 position (nucleophilic aromatic substitution), transformations
of the ester group, and dearomatization of the pyridine ring.

Synthesis of PIBK/ImMTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling
pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is
frequently implicated in cancer.[1][2][3] Methyl 4-methoxypyridine-2-carboxylate is a key
starting material for the synthesis of potent PI3K/mTOR dual inhibitors. The synthetic strategy
involves the transformation of the ester into an amine, which is then elaborated into a
sulfonamide, a key pharmacophore for this class of inhibitors.

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth
factors and nutrients to control cellular processes.[1][2][3]
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PIBK/mTOR Signaling Pathway and Inhibition.
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The synthesis of a key sulfonamide intermediate for PISK/mTOR inhibitors from methyl 4-
methoxypyridine-2-carboxylate can be envisioned through the following workflow.
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Synthetic workflow for a key PI3BK/mTOR inhibitor intermediate.

Protocol 1: Hydrolysis of Methyl 4-methoxypyridine-2-carboxylate

This protocol describes the saponification of the methyl ester to the corresponding carboxylic

acid.

e Reaction Setup: In a round-bottom flask, dissolve methyl 4-methoxypyridine-2-
carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

o Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

e Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the
reaction progress by TLC or LC-MS.

» Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the
agueous residue with water and wash with a water-immiscible organic solvent (e.g.,
dichloromethane or ethyl acetate) to remove any unreacted starting material.

 Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCI.

« |solation: Collect the resulting precipitate by filtration, wash with cold water, and dry under
vacuum to afford 4-methoxypyridine-2-carboxylic acid.

Protocol 2: Amide Coupling of 4-Methoxypyridine-2-carboxylic Acid

This protocol details the formation of an amide bond, a common step in elaborating the
carboxylic acid functionality.[4][5][6]
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e Reaction Setup: To a stirred solution of 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an
anhydrous aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq)
and a non-nucleophilic base such as DIPEA (2.0 eq).

» Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic

acid.
o Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

e Reaction Conditions: Continue stirring at room temperature for 2-16 hours, monitoring the
reaction by TLC or LC-MS.

o Work-up: Dilute the reaction mixture with water and extract the product with an appropriate
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography.

Enantioselective Dearomative Addition of Grighard
Reagents

Methyl 4-methoxypyridine-2-carboxylate can be activated to form a pyridinium ion, which
can then undergo a nucleophilic addition with a Grignard reagent. This dearomatization
reaction provides access to highly functionalized and enantioenriched dihydropyridone
structures, which are valuable intermediates in natural product synthesis.

Methyl 4-methoxypyridine- 3 + Activating Agent 3 Acylpyridinium lon 3 + Grignard Reagent (R-MgBr) 3 Enantioenriched
2-carboxylate (e.g., Methyl Chloroformate) (Intermediate) + Chiral Copper Catalyst Dihydropyridone

Click to download full resolution via product page

Enantioselective dearomative addition to activated methyl 4-methoxypyridine-2-carboxylate.

The following table summarizes the results for the enantioselective addition of ethylmagnesium
bromide to various 2-substituted 4-methoxypyridines, demonstrating the utility of this
methodology.
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] . Enantiomeric
Entry 2-Substituent (R) Yield (%)
Excess (ee, %)

-COz2Me (Methyl 4-

1 methoxypyridine-2- 66 97
carboxylate)

2 -CHs 51 80

3 -Et 62 92

4 -iPr 55 85

Data adapted from relevant literature on dearomatization reactions.
This protocol is a general procedure based on similar reactions found in the literature.

o Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or
nitrogen), dissolve the chiral ligand (e.g., a derivative of phosphoramidite, 6 mol%) and
CuBr-SMe:z (5 mol%) in an anhydrous solvent like dichloromethane (CH2Clz).

e Substrate Addition: Add a solution of methyl 4-methoxypyridine-2-carboxylate (1.0 eq) in
the same anhydrous solvent.

 Activation: Cool the mixture to -78 °C and add the activating agent (e.g., methyl
chloroformate, 2.0 eq) dropwise. Stir for 10 minutes.

o Grignard Addition: Add the Grignard reagent (e.g., EtMgBr, 2.0 eq) dropwise at -78 °C.
e Reaction Conditions: Stir the reaction mixture at -78 °C for 12 hours.

e Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of
ammonium chloride.

o Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent
(e.g., dichloromethane).

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by flash column
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chromatography on silica gel.

Conclusion

Methyl 4-methoxypyridine-2-carboxylate is a valuable and versatile building block in modern
organic synthesis. Its utility in the construction of complex and biologically relevant molecules,
such as PI3K/mTOR inhibitors and chiral dihydropyridones, highlights its importance for
researchers in drug discovery and development. The protocols provided herein offer a starting
point for the exploration of its rich chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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